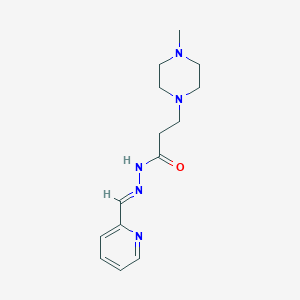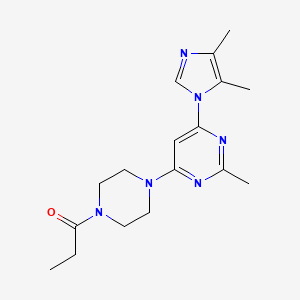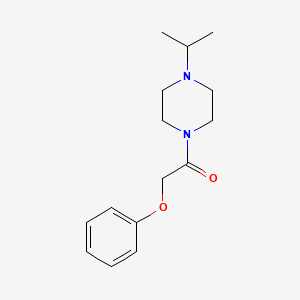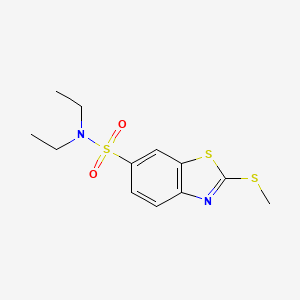![molecular formula C19H29N3O3S B5515321 (4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)
(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C19H29N3O3S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.19296297 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research in the field of pyrrole derivatives, including the design and synthesis of pyrrolotriazepine derivatives, has been explored for their potential in medicinal chemistry and material science. Menges et al. (2013) demonstrated the conversion of pyrrole derivatives with carbonyl groups into N-propargyl pyrroles, leading to the formation of various cyclic derivatives through experimental and computational studies (Menges, Sari, Abdullayev, Erdem, & Balci, 2013). This work highlights the versatility of pyrrole-based compounds in synthesizing complex molecular architectures.
Catalysis
The gold-catalyzed reaction of pyrrole and indole oximes by Guven et al. (2015) showcases the innovative use of catalysts to achieve selective cyclization, forming pyrazine N-oxides. This process underscores the importance of catalysts in organic synthesis, especially for constructing nitrogen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals (Guven, Ozer, Kaya, Menges, & Balci, 2015).
Molecular Design for Biological Targets
A significant application of complex molecules is in the development of inhibitors for biological targets. Asano et al. (2013) reported the design and synthesis of novel tri-cyclic compounds as inhibitors of apoptosis proteins (IAP) antagonists, demonstrating the potential of these compounds in cancer therapy. Their work illustrates the integration of molecular design, synthesis, and biological evaluation to identify promising therapeutic agents (Asano, Hashimoto, Saito, Shiokawa, Sumi, Yabuki, Yoshimatsu, Aoyama, Hamada, Morishita, Dougan, Mol, Yoshida, & Ishikawa, 2013).
Water Oxidation and Environmental Applications
Research by Zong and Thummel (2005) into a new family of Ru complexes for water oxidation demonstrates the application of complex molecules in environmental chemistry. Their work on dinuclear complexes for oxygen evolution highlights the role of molecular design in addressing challenges such as water splitting and renewable energy sources (Zong & Thummel, 2005).
Eigenschaften
IUPAC Name |
[(4aR,7aS)-1-(cyclopropylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1-tert-butylpyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-19(2,3)21-7-6-15(11-21)18(23)22-9-8-20(10-14-4-5-14)16-12-26(24,25)13-17(16)22/h6-7,11,14,16-17H,4-5,8-10,12-13H2,1-3H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIKUTGPVBBVRL-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

